molecular formula C14H18ClNO4 B1276770 3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid CAS No. 284493-67-0

3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid

Cat. No. B1276770
M. Wt: 299.75 g/mol
InChI Key: UDUKZORPLJUWTF-UHFFFAOYSA-N
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Description

3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid is a compound that falls within the category of tert-butoxycarbonyl (Boc) protected amino acids. These compounds are of significant interest in the field of organic chemistry due to their utility in peptide synthesis and drug design. The Boc group serves as a protective group for amines, allowing for selective reactions to occur at other functional sites of the molecule without affecting the amine group .

Synthesis Analysis

The synthesis of related Boc-protected amino acids often involves innovative strategies to introduce the Boc group and construct the amino acid backbone. For instance, a Hofmann rearrangement mediated by trichloroisocyanuric acid (TCCA) was employed to synthesize methyl-1-(tert-butoxycarbonylamino)-2-vinylcyclopropanecarboxylate, demonstrating the versatility of this approach in tolerating various functional groups . Additionally, the synthesis of all four stereoisomers of a Boc-protected azabicyclohexane carboxylic acid was achieved by adjusting reaction conditions and employing methods such as diastereomeric salt formation or chromatography on a chiral stationary phase . These methods highlight the synthetic flexibility and the ability to control stereochemistry in the synthesis of Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of the Boc group, which is a bulky, electron-donating group that can influence the reactivity and stereochemistry of the amino acid. Ab initio calculations have been used to explain cis selectivity observed in the synthesis of certain Boc-protected amino acids, indicating that computational methods can provide insights into the molecular structure and reactivity .

Chemical Reactions Analysis

Boc-protected amino acids can undergo a variety of chemical reactions. The presence of the Boc group allows for selective acylation, metal-catalyzed reactions, and rearrangements without compromising the integrity of the amino group . For example, the synthesis of (S)-3-(tert-butoxycarbonylamino)-4-phenylbutanoic acid involves a sequence of reactions including acylation and metal-catalyzed transformations . These reactions are crucial for the construction of complex molecules and for the introduction of chirality into the amino acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids are influenced by the protective group and the overall molecular structure. The Boc group increases the steric bulk and can affect the solubility and stability of the compound. The presence of other functional groups, such as boronic acid moieties, can introduce orthogonal protection strategies, allowing for selective deprotection and further modification of the amino acid . These properties are essential for the practical application of Boc-protected amino acids in peptide synthesis and pharmaceutical chemistry.

Safety And Hazards

The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with this compound are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with this compound are P261 and P305+P351+P338 . These statements advise avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDUKZORPLJUWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402906
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tert-butoxycarbonylamino-3-(3-chlorophenyl)propionic acid

CAS RN

284493-67-0
Record name 3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(tert-Butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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